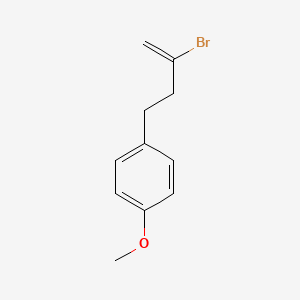

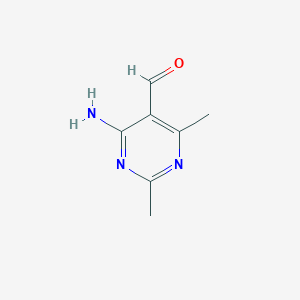

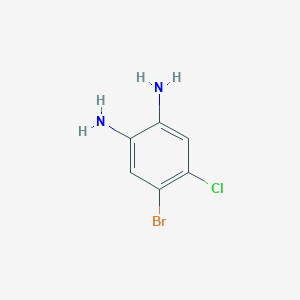

4-溴-3-甲基-2-硝基苯胺

描述

Synthesis Analysis

The synthesis of related bromo-nitroaniline compounds involves various methods, including green processes. For instance, the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium has been developed as an organic solvent-free process, indicating the potential for environmentally friendly synthesis routes for similar compounds . Additionally, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions suggests that palladium-catalyzed methods could be applicable for the synthesis of 4-Bromo-3-methyl-2-nitroaniline .

Molecular Structure Analysis

The molecular structure of bromo-nitroaniline derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole were recorded and analyzed, with theoretical predictions made using density functional theory (DFT) . This indicates that similar methods could be used to study the molecular structure of 4-Bromo-3-methyl-2-nitroaniline.

Chemical Reactions Analysis

Bromo-nitroaniline compounds participate in various chemical reactions, including nucleophilic substitution. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino-nitrobenzo[b]thiophenes, demonstrating the reactivity of bromo-nitro compounds towards nucleophiles . This suggests that 4-Bromo-3-methyl-2-nitroaniline may also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitroaniline derivatives can be inferred from related studies. The crystalline structure of 2-methyl-4-nitroanilinium bromide and iodide, which exhibit ionic layers separated by hydrocarbon layers, provides insights into the potential crystal packing of 4-Bromo-3-methyl-2-nitroaniline . Additionally, the study of the first-order hyperpolarizability and molecular electrostatic potential (MEP) of 4-bromo-3-nitroanisole suggests that similar electronic properties could be expected for 4-Bromo-3-methyl-2-nitroaniline .

科学研究应用

非线性光学应用

4-溴-3-甲基-2-硝基苯胺: 因其在非线性光学 (NLO) 应用方面的潜力而受到研究 。NLO 材料对于开发诸如频率转换器、高速信息处理和光学数据存储等技术至关重要。该化合物形成适用于 NLO 应用的单晶的能力使其成为光电子器件和集成光学的候选材料。

药理学

在药理学研究中,4-溴-3-甲基-2-硝基苯胺用于CK2 抑制剂的设计和合成 。CK2 是一种参与各种细胞过程的蛋白激酶,其抑制剂对于治疗癌症等疾病具有重要意义。此外,它还用于对旨在治疗代谢综合征的新型化合物的对接研究。

材料科学

该化合物在材料科学中用作合成其他化学品的先驱。 例如,它可以用于合成2-溴-5-甲基苯胺,它是更复杂分子的组成部分 。其衍生物可用于创建具有特定电气或光学性质的新材料。

化学合成

4-溴-3-甲基-2-硝基苯胺: 在多步化学合成过程中起着重要作用。 它是通过硝化、溴化和酰化等反应生产各种有机化合物的起始材料 。这些过程对于创建进一步化学开发的中间体至关重要。

分析化学

在分析化学中,该化合物可用作各种分析方法中的标准品或试剂。 其明确的性质,如熔点和分子量,使其适合校准仪器或用作光谱学研究中的参考物质 。

环境科学

环境科学研究探索了使用硝基苯胺化合物(如4-溴-3-甲基-2-硝基苯胺)催化还原污染物。 它们可以转化为毒性较低的产物,从而减少环境污染和毒性 。

生物技术研究

虽然4-溴-3-甲基-2-硝基苯胺在生物技术中的具体应用没有直接报道,但相关化合物通常用于合成在生物技术应用中发挥作用的分子,例如分子生物学中的探针或标记 。

纳米技术

虽然没有明确提到在纳米技术中的直接应用,但该化合物的衍生物可能由于其反应性官能团而在纳米材料的合成或纳米级器件中的组件中使用 。

安全和危害

“4-Bromo-3-methyl-2-nitroaniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

属性

IUPAC Name |

4-bromo-3-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFARMFHNYJRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634700 | |

| Record name | 4-Bromo-3-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854624-54-7 | |

| Record name | 4-Bromo-3-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)